molecular formula C9H8N4O3S B1446203 2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid CAS No. 1807977-40-7

2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid

Cat. No.: B1446203
CAS No.: 1807977-40-7
M. Wt: 252.25 g/mol
InChI Key: YUDNRTWCCFDKNN-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is a heterocyclic compound that contains a tetrazole ring fused with a thienopyran structure

Mechanism of Action

Target of Action

Tetrazoles, in general, are known to interact with a variety of biological targets due to their electron-donating and electron-withdrawing properties . They are often used as nonclassical bioisosteres of carboxylic acids, which allows them to interact with a wide range of receptors .

Mode of Action

Tetrazoles are known to stabilize the electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions . This property allows them to interact with their targets and induce changes.

Biochemical Pathways

Tetrazoles have been shown to exhibit a broad range of biological effects, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These effects suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazoles are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could enhance the bioavailability of the compound. Additionally, tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that they may have favorable ADME properties .

Result of Action

Given the wide range of biological activities associated with tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Action Environment

The lipid solubility of tetrazoles suggests that the compound’s action may be influenced by the lipid composition of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thienopyran derivatives with azide sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds like 5-substituted 1H-tetrazoles share the tetrazole ring structure and exhibit similar chemical reactivity.

    Thienopyran Derivatives: Compounds containing the thienopyran moiety also share structural similarities and can undergo similar chemical transformations.

Uniqueness

2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is unique due to the combination of the tetrazole and thienopyran rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(tetrazol-1-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3S/c14-9(15)7-5-1-2-16-3-6(5)17-8(7)13-4-10-11-12-13/h4H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDNRTWCCFDKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=C(S2)N3C=NN=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 2
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 3
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 4
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 6
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid

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